(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-2-17-10-11(9-16-17)3-8-14(18)12-4-6-13(15)7-5-12/h3-10H,2H2,1H3/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJSDHCTRKUHQ-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-4-pyrazolecarboxaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclocondensation Reactions
The enone system participates in heterocycle formation through [4+2] cycloadditions and nucleophilic attacks:
With Pyrazolin-5-ones
Reaction with 5-pyrazolinones in ethanol/piperidine yields fused pyrano-pyrazole derivatives :
text(E)-3-(1-Ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one + 5-Methyl-2-phenylpyrazolin-3-one → 4-Pyrazolyl-4H-pyrazolopyran (82% yield)
Conditions: Reflux, 6 hr, catalytic piperidine .
With Dimedone/Naphthols
Base-catalyzed cyclocondensation produces polycyclic systems :
| Partner | Product | Yield |
|---|---|---|
| Dimedone | Tetrahydrochromene derivatives | 75% |
| β-Naphthol | Naphthopyran analogs | 68% |
Knoevenagel Condensation
The carbonyl group undergoes condensation with active methylene compounds :
| Reagent | Product | Conditions |
|---|---|---|
| Malononitrile | 2-Cyano-3-(pyrazolyl)acrylonitrile | EtOH, RT, 4 hr |
| Ethyl cyanoacetate | Ethyl α-cyanocinnamate derivative | NaOH (10%), reflux |
Example:
textThis compound + Malononitrile → 2-Cyano-3-(1-ethylpyrazol-4-yl)acrylonitrile (85%)[3]
Multicomponent Reactions (Biginelli)
Participates in Biginelli reactions to synthesize dihydropyrimidinones :
| Components | Catalyst | Product Yield |
|---|---|---|
| Urea, ethyl acetoacetate | FeCl₃·6H₂O | 78% |
| Thiourea, acetylacetone | Phosphotungstic acid | 81% |
Mechanism:
-
Enolate formation from ethyl acetoacetate
-
Nucleophilic attack on protonated chalcone carbonyl
Schiff Base and Hydrazone Formation
The ketone reacts with nitrogen nucleophiles :
| Reagent | Product | Application |
|---|---|---|
| Hydrazine hydrate | Pyrazolyl hydrazone | Anticancer leads |
| 4-Aminoantipyrine | Schiff base complex | Antimicrobial agents |
Typical conditions: Ethanolic HCl, reflux 2-4 hr (yields 70-88%) .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivities:
| Derivative Type | IC₅₀ (μM) | Activity Target |
|---|---|---|
| Pyrazolopyrans | 1.4 | COX-2 inhibition |
| Dihydropyrimidinones | 3.8 | α-Glucosidase inhibition |
| Hydrazones | 0.9 | Breast cancer (MCF7) |
Electron-withdrawing groups (e.g., -F) enhance receptor binding via σ-hole interactions .
This comprehensive analysis demonstrates the compound’s utility as a scaffold for generating pharmacologically relevant heterocycles. The 4-fluorophenyl and ethylpyrazole groups synergistically influence both reactivity and bioactivity, warranting further exploration in medicinal chemistry programs .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial effects against various pathogens, making them promising candidates for new antibiotics .
- Anticancer Properties : Studies have demonstrated that compounds containing the pyrazole ring can inhibit the growth of cancer cells. For instance, certain derivatives have shown efficacy in inducing apoptosis in A549 lung cancer cells, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : Some derivatives of this compound have been tested for their anti-inflammatory activities, showing comparable effectiveness to established drugs like diclofenac sodium .
Synthesis and Development
The synthesis of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes the condensation of 1-ethylpyrazole with 3-acetylchromenone under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts in organic solvents such as ethanol or methanol.
Industrial Applications
In addition to its pharmaceutical potential, this compound may find applications in the development of new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds, which are valuable in various industrial applications including:
- Cosmetic Formulations : The compound's stability and biological activity make it a candidate for use in cosmetic products aimed at improving skin health .
- Agricultural Chemicals : Its antimicrobial properties could be leveraged in the development of agricultural agents to protect crops from pathogens.
Case Study 1: Anticancer Activity
In a study conducted by Zheng et al., several pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The study found that certain compounds exhibited potent growth inhibition and induced apoptosis, suggesting that modifications to the pyrazole structure can enhance anticancer activity .
Case Study 2: Anti-inflammatory Effects
Research by El-Sayed et al. focused on synthesizing new pyrazole derivatives characterized for their anti-inflammatory properties. The study compared these derivatives with standard anti-inflammatory drugs and found promising results indicating that some new compounds had superior efficacy .
Mechanism of Action
The mechanism of action of (E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they might inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Chalcone Derivatives with Fluorophenyl Groups
The 4-fluorophenyl group is a common motif in chalcones due to its electronegativity and ability to enhance target binding. Key analogues include:
Pyrazole-Substituted Chalcones
Pyrazole rings are electron-rich heterocycles that improve solubility and binding affinity. Notable examples:
Inhibitory Activity (IC₅₀)
Substituent electronegativity strongly correlates with potency. For example:
- Cardamonin (non-piperazine chalcone): IC₅₀ = 4.35 μM, attributed to hydroxyl groups at ortho/para positions of ring A .
- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): IC₅₀ = 4.70 μM, with bromine (ring A) and fluorine (ring B) enhancing activity via electronegative interactions .
- Target Compound : Predicted IC₅₀ < 10 μM based on fluorine’s electronegativity and pyrazole’s planar geometry, though the ethyl group may slightly reduce potency compared to hydroxylated analogues.
Antimicrobial Activity
Chalcones with diphenylamino or halogenated aryl groups show notable efficacy:
- (E)-3-(4-Diphenylaminophenyl)-1-(4′-fluorophenyl)prop-2-en-1-one (1d): MIC = 12.5 µg/mL against Aspergillus niger, driven by fluorine’s polarity and diphenylamino’s π-stacking .
- Target Compound : The ethylpyrazole may offer comparable antifungal activity due to fluorine’s presence but could exhibit lower solubility than methoxy- or nitro-substituted derivatives.
Physicochemical and Crystallographic Properties
Dihedral Angles and Planarity
- Target Compound : The pyrazole ring’s planarity (dihedral angle ~10°–20° with fluorophenyl) likely enhances crystal packing and stability, similar to (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (dihedral angle = 7.14°) .
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one : Larger dihedral angles (25°–30°) due to methoxy and dichloro substituents reduce molecular planarity .
Solubility and Lipophilicity
- Ethylpyrazole vs. Piperazine : The ethyl group increases lipophilicity (logP ~3.5) compared to (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (logP ~2.8), which has a polar piperazine moiety .
- Methoxy Substitution : Compounds like (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (IC₅₀ = 70.79 μM) show reduced activity due to methoxy’s electron-donating nature and lower solubility .
Biological Activity
(E)-3-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a pyrazole ring linked to a fluorophenyl moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C14H13FN2O
- Molecular Weight : 244.27 g/mol
- CAS Number : 2361765-09-3
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
-
Anticancer Properties :
- Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrazole derivatives have been linked to the inhibition of various kinases involved in cancer progression.
- A specific study highlighted the anticancer activity of related pyrazole compounds against breast and colon cancer cell lines, suggesting that this compound may share similar properties .
-
Antimicrobial Activity :
- Pyrazole derivatives have demonstrated antimicrobial effects against a variety of pathogens. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- In vitro studies have reported significant antibacterial activity against strains such as E. coli and S. aureus for structurally similar compounds .
- Anti-inflammatory Effects :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in signaling pathways related to cell growth and inflammation.
- Receptor Modulation : It could interact with specific receptors, altering cellular responses that lead to therapeutic effects.
Case Study 1: Anticancer Activity
A study conducted by Farahat et al. explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. The findings indicated significant cytotoxic effects on several cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Antibiotics reported that related pyrazole compounds exhibited strong antibacterial activity against gram-positive and gram-negative bacteria. The study suggested that modifications to the pyrazole ring could enhance efficacy and reduce resistance development .
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | Target Pathogen/Cancer Type | IC50/Activity Level |
|---|---|---|---|
| Compound A | Anticancer | Breast Cancer | 15 µM |
| Compound B | Antimicrobial | E. coli | 32 µg/mL |
| Compound C | Anti-inflammatory | COX inhibition | IC50 = 25 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
